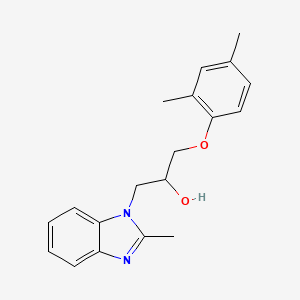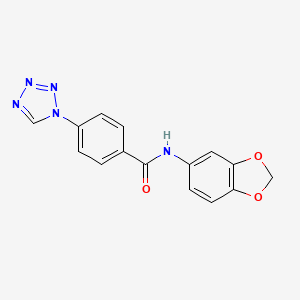![molecular formula C18H22F3N5O2S B11312821 N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11312821.png)
N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amines.
Introduction of the piperazine ring: This step involves the reaction of the pyrimidine intermediate with piperazine under controlled conditions.
Final modifications: The ethyl and methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to de-sulfonylated derivatives.
Scientific Research Applications
N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers.
Uniqueness
N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22F3N5O2S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H22F3N5O2S/c1-3-22-17-23-13(2)12-16(24-17)25-8-10-26(11-9-25)29(27,28)15-6-4-14(5-7-15)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24) |
InChI Key |
PIAAUHKPQNKFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11312744.png)

![N-(4-fluoro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11312764.png)
![5-(4-Benzylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11312769.png)
![4-(Furan-2-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11312770.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11312804.png)
![6-chloro-7-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312805.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11312810.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11312822.png)
![N-(2,3-dichlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11312828.png)
![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312837.png)
![(5-Phenyl-1,2-oxazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11312843.png)
![N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11312851.png)
